(1S)-1-[3-fluoro-5-(trifluoromethyl)phenyl]ethan-1-ol
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Overview
Description
(1S)-1-[3-fluoro-5-(trifluoromethyl)phenyl]ethan-1-ol is a chiral compound featuring a trifluoromethyl group and a fluorine atom on a phenyl ring, along with a hydroxyl group attached to an ethan-1-ol backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the radical trifluoromethylation of carbon-centered intermediates . This process can be achieved using reagents such as CF3SO2Na under metal-free conditions .
Industrial Production Methods
Industrial production of this compound may involve scalable methods such as continuous flow synthesis, which allows for the efficient and controlled introduction of the trifluoromethyl group. The use of advanced catalytic systems and optimized reaction conditions can enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions
(1S)-1-[3-fluoro-5-(trifluoromethyl)phenyl]ethan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction of the compound can lead to the formation of alkanes or alcohols.
Substitution: The fluorine atoms and trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like PCC (Pyridinium chlorochromate) for oxidation, reducing agents like LiAlH4 (Lithium aluminium hydride) for reduction, and nucleophiles such as Grignard reagents for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield ketones, while nucleophilic substitution can introduce various functional groups onto the phenyl ring.
Scientific Research Applications
(1S)-1-[3-fluoro-5-(trifluoromethyl)phenyl]ethan-1-ol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex fluorinated compounds.
Medicine: Investigated for its potential use in pharmaceuticals due to its unique structural properties and biological activity.
Industry: Utilized in the production of advanced materials with specific properties, such as increased stability and reactivity.
Mechanism of Action
The mechanism of action of (1S)-1-[3-fluoro-5-(trifluoromethyl)phenyl]ethan-1-ol involves its interaction with molecular targets through its fluorine atoms and trifluoromethyl group. These interactions can influence the compound’s reactivity and binding affinity to various biological targets, potentially leading to specific biological effects.
Comparison with Similar Compounds
Similar Compounds
α-(trifluoromethyl)styrenes: These compounds also feature a trifluoromethyl group and are used in similar applications.
Trifluoromethyl ketones: Known for their valuable synthetic properties and applications in medicinal chemistry.
Uniqueness
(1S)-1-[3-fluoro-5-(trifluoromethyl)phenyl]ethan-1-ol is unique due to its specific chiral structure and the presence of both a trifluoromethyl group and a fluorine atom on the phenyl ring
Properties
IUPAC Name |
(1S)-1-[3-fluoro-5-(trifluoromethyl)phenyl]ethanol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8F4O/c1-5(14)6-2-7(9(11,12)13)4-8(10)3-6/h2-5,14H,1H3/t5-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XODJGUXJHGDPTL-YFKPBYRVSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC(=CC(=C1)F)C(F)(F)F)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C1=CC(=CC(=C1)F)C(F)(F)F)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8F4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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